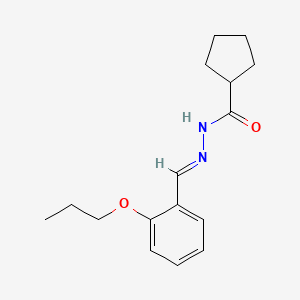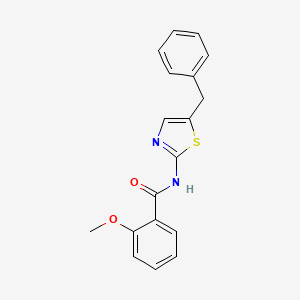
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide, also known as PCH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PCH is a hydrazide derivative that has been synthesized through a variety of methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Biochemical and Physiological Effects:
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase levels of antioxidants, such as superoxide dismutase and catalase. N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide in lab experiments is its potential therapeutic applications. N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has been shown to have anti-inflammatory, antioxidant, and antitumor properties, which make it a promising candidate for the development of new drugs. However, one limitation of using N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide. One area of research is the development of new synthesis methods to improve the purity and yield of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide. Another area of research is the investigation of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide and its potential side effects.
Méthodes De Synthèse
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide can be synthesized through a variety of methods, including the condensation reaction between 2-propoxybenzaldehyde and cyclopentanecarbohydrazide in the presence of a suitable catalyst. Other methods include the use of microwave-assisted synthesis, solvent-free synthesis, and ultrasound-assisted synthesis. The purity and yield of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide can vary depending on the synthesis method used.
Applications De Recherche Scientifique
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-[(E)-(2-propoxyphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-11-20-15-10-6-5-9-14(15)12-17-18-16(19)13-7-3-4-8-13/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3,(H,18,19)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMXRQLLVBLFDF-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-propoxyphenyl)methylidene]cyclopentanecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2-furyl)-2-propen-1-ylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4960082.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline](/img/structure/B4960083.png)
![N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B4960088.png)
![4-[4-(benzyloxy)benzyl]thiomorpholine](/img/structure/B4960093.png)

![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)
![5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960110.png)
![3-{[(2-hydroxy-2-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4960114.png)
![ethyl (5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4960118.png)
![N~2~-ethyl-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960124.png)
![3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960135.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)
